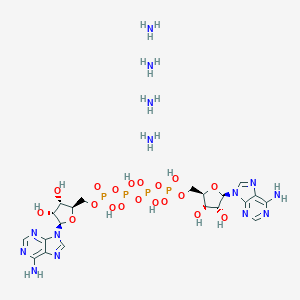
4-Chloro-6-nitrosoresorcinol
Übersicht
Beschreibung
4-Chloro-6-nitrosobenzene-1,3-diol is an organic compound with the molecular formula C6H4ClNO3 It is characterized by the presence of a chloro group at the 4-position, a nitroso group at the 6-position, and two hydroxyl groups at the 1 and 3 positions on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Reduction of Nitro Precursors: One common method for synthesizing 4-Chloro-6-nitrosobenzene-1,3-diol involves the reduction of nitro precursors.
Oxidation of Amino Precursors: Another approach involves the oxidation of amino precursors.
Direct Nitrosation: Direct nitrosation of 4-chlororesorcinol using nitrosating agents such as nitrosyl chloride can also produce 4-Chloro-6-nitrosobenzene-1,3-diol.
Industrial Production Methods
Industrial production methods for 4-Chloro-6-nitrosobenzene-1,3-diol typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 4-Chloro-6-nitrosobenzene-1,3-diol can undergo oxidation reactions to form corresponding nitro compounds.
Reduction: Reduction of 4-Chloro-6-nitrosobenzene-1,3-diol can lead to the formation of amino derivatives.
Substitution: The compound can participate in substitution reactions, where the chloro or nitroso groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Peroxyacetic acid, hydrogen peroxide.
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.
Nitrosating Agents: Nitrosyl chloride, sodium nitrite.
Major Products Formed
Oxidation: 4-Chloro-6-nitroresorcinol.
Reduction: 4-Chloro-6-aminoresorcinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-nitrosobenzene-1,3-diol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Chloro-6-nitrosobenzene-1,3-diol involves its interaction with molecular targets and pathways within biological systems. The nitroso group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects . Additionally, the compound can interact with enzymes and proteins, modulating their activity and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6-nitrosobenzene-1,3-diol can be compared with other similar compounds to highlight its uniqueness:
4-Nitrosobenzene-1,3-diol: This compound lacks the chloro group present in 4-Chloro-6-nitrosobenzene-1,3-diol, which can affect its reactivity and applications.
4-Chloro-6-nitroresorcinol: This compound has a nitro group instead of a nitroso group, leading to different chemical properties and reactivity.
4-Chloro-6-aminoresorcinol:
Eigenschaften
IUPAC Name |
4-chloro-6-nitrosobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-3-1-4(8-11)6(10)2-5(3)9/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTXZVVELSONAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456869 | |
| Record name | 4-Chloro-6-nitrosobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109755-36-4 | |
| Record name | 4-Chloro-6-nitrosobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-Chloro-6-nitrosobenzene-1,3-diol of interest in pharmaceutical research?
A1: While 4-Chloro-6-nitrosobenzene-1,3-diol itself might not be a drug candidate, it serves as a crucial intermediate in the synthesis of [13C6]6-hydroxychlorzoxazone []. 6-Hydroxychlorzoxazone is a key metabolite of the drug chlorzoxazone, which is metabolized by cytochrome P450 enzymes. Having an isotopically labeled version of the metabolite is essential for researchers studying the metabolism of chlorzoxazone, enabling them to track its metabolic fate and analyze its pharmacokinetic properties with higher accuracy.
Q2: What improvements were made in the synthesis of [13C6]6-hydroxychlorzoxazone using 4-Chloro-6-nitrosobenzene-1,3-diol?
A2: The research paper describes an improved procedure for converting 4-Chloro-6-nitrosobenzene-1,3-diol to [13C6]6-hydroxychlorzoxazone []. This new method significantly increased the yield compared to previously reported methods, more than doubling the efficiency of this specific step in the overall synthesis. This improvement makes the production of the isotopically labeled metabolite more cost-effective and accessible for research purposes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-methoxyphenyl)methyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B18909.png)











